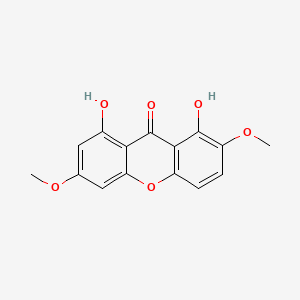

Methylswertianin

描述

1,8-Dihydroxy-2,6-dimethoxy-9H-xanthen-9-one has been reported in Schultesia lisianthoides, Trema orientale, and other organisms with data available.

isolated from Gentianopsis paludosa

Structure

3D Structure

属性

IUPAC Name |

1,8-dihydroxy-2,6-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUECEVJMPDNNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176709 | |

| Record name | Swertiaperennin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22172-17-4 | |

| Record name | 1,8-Dihydroxy-3,7-dimethoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22172-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertiaperennin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertiaperennin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methylswertianin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylswertianin, a xanthone (B1684191) derivative, has garnered significant attention within the scientific community for its promising pharmacological activities, particularly its anti-diabetic properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its role in cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this bioactive compound.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Swertia genus of the Gentianaceae family. These herbaceous plants are native to temperate regions of the world, with a high concentration of species found in the Himalayas.

Plant Sources

The primary documented natural source of this compound is Swertia punicea .[1][2] Another notable source is Swertia mussotii , a medicinal plant found in the Tibetan plateau. While other species of Swertia are known to produce a variety of xanthones, specific quantitative data for this compound in a wider range of species is still an active area of research.

Distribution within the Plant

Information regarding the distribution of this compound within different plant organs (roots, stems, leaves, flowers) is not extensively detailed in the currently available literature. Generally, for Swertia species, bioactive compounds are often extracted from the whole plant or the aerial parts.

Quantitative Data

Quantitative analysis of this compound in various Swertia species is crucial for standardization and quality control of herbal preparations and for the development of targeted extraction protocols. While extensive data for a wide range of species is limited, the following table summarizes the available information on the concentration of this compound and related xanthones in selected Swertia species.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Swertia paniculata | Leaves | 1,2,6,8-Tetrahydroxyxanthone | Varies with altitude and season | RP-HPLC | [3] |

| Swertia paniculata | Rhizomes | 2,8-dihydroxy-1,6-dimethoxyxanthone | Varies with altitude and season | RP-HPLC | [3] |

| Swertia chirayita | Whole Plant | Swertiamarin | 0.13 ± 0.008 | TLC | [4] |

| Swertia angustifolia | Whole Plant | Swertiamarin | 0.15 ± 0.008 | TLC | [4] |

| Swertia dilatata | Whole Plant | Swertiamarin | 0.16 ± 0.01 | TLC | [4] |

Note: Data for this compound specifically is not available in the provided search results. The table includes data for other xanthones and major bioactive compounds found in Swertia species to provide context on the phytochemical profile of the genus. Further research is required to quantify this compound across a broader range of species and plant parts.

Experimental Protocols

Extraction of Xanthones from Swertia Species

The initial step in the isolation of this compound involves the extraction of xanthones from the plant material. The choice of solvent is critical for achieving high extraction efficiency.

Protocol 1: Solvent Extraction with Acetone-Water

This method has been shown to be effective for extracting a broad range of phenolic compounds, including xanthones, from Swertia chirayita.[5][6]

-

Sample Preparation: Air-dry the whole plant material of the Swertia species and grind it into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material in a solvent mixture of acetone (B3395972) and water (8:2 v/v) at room temperature.

-

The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).

-

Agitate the mixture periodically for 24-48 hours.

-

-

Filtration and Concentration:

-

Filter the extract through a fine-mesh cloth or filter paper to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Protocol 2: Methanolic Extraction

Methanol (B129727) is another commonly used solvent for the extraction of polar and semi-polar compounds like xanthones.

-

Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

-

Extraction:

-

Perform sonication-assisted extraction by suspending the plant powder in methanol.

-

Sonication for approximately 30 minutes can enhance extraction efficiency.

-

Repeat the extraction process three times with fresh solvent.

-

-

Pooling and Concentration:

-

Pool the methanolic extracts from the three cycles.

-

Evaporate the solvent under vacuum to yield the crude methanolic extract.

-

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that allows for the preparative separation of compounds from a complex mixture without a solid support matrix.

Instrumentation:

-

High-Speed Counter-Current Chromatograph

-

HPLC Pump

-

UV-Vis Detector

-

Fraction Collector

Solvent System:

A two-phase solvent system is crucial for successful HSCCC separation. For the isolation of this compound, a system composed of n-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v) has been reported.

Procedure:

-

Solvent System Preparation: Prepare the solvent mixture in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

-

Column Equilibration: Fill the HSCCC column with the stationary phase (upper phase). Then, pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.

-

Sample Injection: Dissolve the crude extract in a small volume of the mobile phase and inject it into the column.

-

Elution and Fraction Collection: Continue pumping the mobile phase. The compounds will partition between the two phases and elute from the column at different times based on their partition coefficients. Monitor the eluent with a UV-Vis detector and collect fractions at regular intervals.

-

Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.

-

Purification and Identification: Pool the fractions containing the target compound and evaporate the solvent. The purity of the isolated this compound can be confirmed by HPLC, and its structure can be elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.

Chromatographic Conditions (General Guidance):

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 200 mm, 5 µm) is typically used for the separation of xanthones.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid, such as phosphoric acid, to improve peak shape) is common. The specific gradient program will need to be optimized.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: A UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 240 nm, 274 nm, 325 nm, or 334 nm, which are used for similar xanthones) is suitable.

-

Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is important for reproducible results.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the plant extract in the mobile phase or a suitable solvent, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear over the tested concentration range.

-

Quantification: Inject the sample solution into the HPLC system and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Biological Activity

This compound has demonstrated significant anti-diabetic effects, primarily by improving insulin (B600854) resistance.[1][2] Its mechanism of action involves the modulation of the insulin signaling pathway.

Insulin Signaling Pathway

Experimental evidence suggests that this compound enhances insulin signaling by increasing the expression levels of key proteins in the pathway.[1][2] These include:

-

Insulin Receptor α-subunit (InsR-α): The initial point of insulin binding.

-

Insulin Receptor Substrate-1 (IRS-1): A crucial docking protein that is phosphorylated upon insulin receptor activation.

-

Phosphatidylinositol 3-kinase (PI3K): A downstream effector that is activated by phosphorylated IRS-1 and plays a central role in mediating many of insulin's metabolic effects.

The upregulation of these proteins by this compound leads to an enhanced cellular response to insulin, thereby improving glucose uptake and utilization.

Caption: this compound enhances insulin signaling.

Experimental Workflow for Isolation and Identification

The process of obtaining pure this compound from its natural source and confirming its identity involves a series of sequential steps.

Caption: Workflow for this compound isolation.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like type 2 diabetes. This guide has provided a detailed overview of its natural sources, methods for its extraction, isolation, and quantification, and its mechanism of action related to the insulin signaling pathway. The provided protocols and diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. Continued investigation into its quantitative distribution in a wider range of plant species and further elucidation of its pharmacological effects are warranted.

References

- 1. Anti-diabetic effect of this compound and bellidifolin from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical investigation of crude methanol extracts of different species of Swertia from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylswertianin from Swertia punicea: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Swertia punicea as a source of the bioactive xanthone (B1684191), Methylswertianin. The document outlines the compound's therapeutic potential, particularly its anti-diabetic properties, and offers detailed experimental protocols for its extraction, isolation, and quantification based on available scientific literature.

Introduction to this compound and Swertia punicea

Swertia punicea Hemsl., a plant belonging to the Gentianaceae family, is a recognized source of various pharmacologically active compounds, with xanthones being among the most prominent.[1] this compound is a specific xanthone isolated from this plant that has garnered significant interest for its therapeutic properties.[2]

Notably, research has highlighted the anti-diabetic effects of this compound. Studies have shown that it, along with another xanthone, bellidifolin, can significantly reduce fasting blood glucose and improve oral glucose tolerance.[2][3] The mechanism of action appears to be linked to the enhancement of insulin (B600854) signaling, thereby improving insulin resistance.[2][3]

Extraction of Bioactive Compounds from Swertia punicea

The initial step in obtaining this compound is the extraction of crude compounds from the plant material. An effective method involves solvent extraction, with an ethyl acetate (B1210297) fraction demonstrating significant hypoglycemic activity.

General Extraction Protocol

The following protocol is a synthesized methodology based on common practices for extracting xanthones from Swertia species.

Objective: To obtain a crude extract enriched with xanthones, including this compound, from the dried whole plant of Swertia punicea.

Materials and Equipment:

-

Dried, powdered whole plant of Swertia punicea

-

Ethyl acetate

-

Distilled water

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Filter paper and funnel

-

Glassware (beakers, flasks)

Procedure:

-

Maceration/Soxhlet Extraction:

-

Weigh a desired amount of dried, powdered Swertia punicea plant material.

-

Macerate the powder in methanol at room temperature for 48-72 hours with occasional stirring. Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for 24-48 hours.

-

Filter the methanolic extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the partitioning process with fresh ethyl acetate two more times to ensure complete extraction of compounds of intermediate polarity.

-

Combine the ethyl acetate fractions.

-

Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the crude ethyl acetate extract, which is enriched in this compound.

-

Isolation and Purification of this compound

Protocol 1: Column Chromatography (Synthesized Method)

Objective: To isolate this compound from the crude ethyl acetate extract.

Materials and Equipment:

-

Crude ethyl acetate extract of Swertia punicea

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

-

UV lamp for TLC visualization

-

Fraction collector and test tubes

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

-

-

Sample Loading:

-

Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase solvent.

-

Carefully load the dissolved sample onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient could be:

-

n-hexane : ethyl acetate (9:1, 8:2, 7:3, ... 1:9, 0:10)

-

ethyl acetate : methanol (9:1, 8:2, ...)

-

-

Collect the eluate in fractions using a fraction collector.

-

-

Fraction Monitoring:

-

Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.

-

-

Recrystallization:

-

Concentrate the combined fractions containing the compound of interest.

-

Purify the isolated compound further by recrystallization using a suitable solvent system to obtain pure this compound crystals.

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) (Adapted from S. mussotii)

This advanced liquid-liquid chromatography technique has been successfully used to isolate this compound from Swertia mussotii and can be adapted for Swertia punicea.

Objective: Preparative separation of this compound.

Instrumentation: High-Speed Counter-Current Chromatograph

Solvent System: A two-phase solvent system composed of n-hexane : ethyl acetate : methanol : water (5:5:10:4, v/v/v/v) .

Procedure:

-

Solvent System Preparation: Prepare the solvent system and allow it to equilibrate in a separatory funnel. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Set the rotation speed (e.g., 800 rpm) and temperature (e.g., 25°C).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in a small volume of the solvent mixture.

-

Continuously monitor the effluent and collect fractions.

-

-

Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing pure this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of this compound in an extract.

HPLC Quantification Protocol

The following protocol is based on a method developed for the analysis of xanthones in Swertia punicea.

Objective: To determine the concentration of this compound in an extract.

Instrumentation and Conditions:

| Parameter | Specification |

| Chromatographic Column | Alltimal C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol and water (containing 0.06% H3PO4), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30°C |

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the Swertia punicea extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Quantitative Data

Biological Activity and Signaling Pathway

This compound from Swertia punicea has demonstrated significant anti-diabetic activity.[2][3] The proposed mechanism involves the enhancement of the insulin signaling pathway, which plays a crucial role in glucose metabolism.

Insulin Signaling Pathway Involving this compound

The administration of this compound has been shown to increase the expression levels of key proteins in the insulin signaling cascade:

-

Insulin Receptor alpha subunit (InsR-α)

-

Insulin Receptor Substrate-1 (IRS-1)

-

Phosphatidylinositol 3-kinase (PI3K)

This upregulation suggests that this compound may improve insulin sensitivity, leading to better glucose uptake and utilization.

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Caption: Workflow for the extraction and isolation of this compound.

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

Swertia punicea stands out as a valuable natural source of this compound, a xanthone with promising anti-diabetic properties. This guide provides a framework for the extraction, isolation, and quantification of this compound, intended to support further research and development in the fields of phytochemistry and pharmacology. The detailed protocols and workflows, synthesized from the available literature, offer a practical starting point for scientists aiming to explore the therapeutic potential of this compound. Further studies are warranted to establish a more precise understanding of its mechanism of action and to optimize its yield from Swertia punicea.

References

Isolating Excellence: A Technical Guide to the Purification of Methylswertianin from Swertia Species

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation and purification of Methylswertianin, a xanthone (B1684191) with significant therapeutic potential, from Swertia species. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex processes to facilitate a comprehensive understanding of the purification workflow and the compound's biological context.

Introduction

This compound, a prominent xanthone found in various species of the Swertia genus, has garnered considerable attention for its diverse pharmacological activities.[1][2] Xanthones from Swertia species are known to possess a range of biological properties, including anti-diabetic, anti-inflammatory, and anti-cancer effects.[1][2][3] The increasing interest in this compound necessitates robust and efficient methods for its isolation and purification to support further pharmacological research and drug development. This guide focuses on a highly effective method, High-Speed Counter-Current Chromatography (HSCCC), for obtaining high-purity this compound from Swertia mussotii.[1][2][4][5]

Quantitative Data Summary

The efficiency of the isolation and purification process is critically evaluated by the yield and purity of the final compound. The following table summarizes the quantitative outcomes from a representative study utilizing HSCCC for the separation of this compound from a crude extract of Swertia mussotii.

| Parameter | Value | Reference |

| Starting Material | 150 mg crude sample | [1][2][4][5] |

| Isolated this compound | 8 mg | [1][2][4][5] |

| Purity of this compound | > 98% (99.1% specifically) | [1][4] |

| Other Isolated Compounds | Swerchirin (B1682844) (21 mg), Decussatin (B1234905) (11 mg) | [1][2][4][5] |

| Purity of Other Compounds | > 98% (Swerchirin: 98.9%, Decussatin: 99.0%) | [4] |

Experimental Protocols

A detailed methodology is crucial for the successful replication of scientific findings. This section provides a comprehensive overview of the key experimental procedures for the isolation and purification of this compound.

Preparation of Crude Sample

-

Plant Material: The whole plant of Swertia mussotii is collected and dried.

-

Extraction: The dried plant material is powdered and extracted with chloroform (B151607). The chloroform extract is then concentrated to dryness to yield a crude extract.[4]

-

Fractionation: The crude chloroform extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. A specific fraction containing the xanthones is collected and concentrated to obtain the crude sample for HSCCC.[4]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing sample adsorption and degradation.[4]

-

Instrumentation: A high-speed counter-current chromatograph equipped with a multi-layer coil is utilized.

-

Solvent System: A two-phase solvent system composed of n-hexane:ethyl acetate:methanol (B129727):water in a 5:5:10:4 (v/v/v/v) ratio is prepared and thoroughly equilibrated.[1][2][4][5] The upper phase serves as the stationary phase, and the lower phase acts as the mobile phase.[1][2][4]

-

HSCCC Operation:

-

The coil is first filled with the stationary phase (upper phase).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).[1][2][4]

-

The mobile phase (lower phase) is pumped into the coil at a defined flow rate (e.g., 1.5 mL/min).[1][2][4]

-

The crude sample, dissolved in the upper phase, is injected into the system.[4]

-

The effluent is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram peaks.[2][4]

-

-

Post-HSCCC Processing: The collected fractions containing this compound are evaporated to dryness under reduced pressure.[4]

Purity Analysis and Identification

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is determined by HPLC.[2][4]

-

Structural Identification: The chemical structure of the purified compound is confirmed using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[1][2][4][5]

Visualizing the Process and Pathway

Diagrams are powerful tools for illustrating complex experimental workflows and biological relationships. The following visualizations, created using the DOT language, depict the isolation and purification workflow for this compound and its potential role in the insulin (B600854) signaling pathway.

References

- 1. Preparative separation of this compound, swerchirin and decussatin from the Tibetan medicinal plant Swertia mussotii using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative separation of this compound, swerchirin and decussatin from the Tibetan medicinal plant Swertia mussotii using high-speed counter-current chromatography----Northwest Institute of Plateau Biology, Chinese Academy of Sciences [english.nwipb.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. nwipb.cas.cn [nwipb.cas.cn]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Methylswertianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylswertianin, a xanthone (B1684191) derivative isolated from medicinal plants such as Swertia mussotii and Swertia punicea, has garnered significant interest in the scientific community.[1] This attention is largely due to its promising pharmacological activities, particularly its anti-diabetic effects. Understanding the precise chemical structure of this compound is fundamental for elucidating its mechanism of action, guiding synthetic efforts, and developing it as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data and experimental protocols utilized for its characterization.

Chemical Structure and Properties

This compound is chemically identified as 1,8-dihydroxy-3,5-dimethoxyxanthone, with the molecular formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[1][2] Its structure features a tricyclic xanthone core with two hydroxyl and two methoxy (B1213986) substituents.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (as 1,8-dihydroxy-3,5-dimethoxyxanthone) [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| 11.98 | br s | 1-OH |

| 11.39 | br s | 8-OH |

| 3.96 | s | 5-OCH₃ |

| 3.89 | s | 3-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (as 1,8-dihydroxy-3,5-dimethoxyxanthone) [1]

| Chemical Shift (δ) (ppm) | Assignment |

| 184.6 | C-9 (C=O) |

| 167.4 | C-3 |

| 162.8 | C-1 |

| 154.1 | C-8 |

| 139.9 | C-5 |

| 57.4 | 5-OCH₃ |

| 56.0 | 3-OCH₃ |

Note: Complete assignment of all aromatic protons and carbons requires further data from sources that could not be accessed.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in confirming the placement of the substituents on the xanthone scaffold. For instance, HMBC correlations were observed between the methoxy protons at δ 3.89 and the carbon at δ 167.4 (C-3), and between the methoxy protons at δ 3.96 and the carbon at δ 139.9 (C-5), confirming their respective positions.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 288, consistent with its molecular formula C₁₅H₁₂O₆.[1]

Table 3: Mass Spectrometry Fragmentation Data for this compound [1]

| m/z | Interpretation |

| 288 | [M]⁺ |

| 273 | [M - CH₃]⁺ |

| 241 | |

| 230 | |

| 178 | |

| 151 | |

| 123 | |

| 69 |

Note: The fragmentation pathway for all listed ions is not fully detailed in the available literature.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophore system. While specific λmax values for this compound were not found in the searched literature, xanthones typically exhibit characteristic absorption bands in the UV-Vis region.

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation of this compound from Swertia mussotii has been reported and involves several chromatographic steps.[1]

1. Extraction:

-

Powdered whole plants of S. mussotii (0.5 kg) are extracted three times with 75% ethanol.

-

The combined extracts are evaporated to dryness under vacuum.

2. Solvent Partitioning:

-

The dried extract is suspended in distilled water and successively partitioned with petroleum ether, chloroform (B151607), and n-butanol.

3. Silica (B1680970) Gel Column Chromatography:

-

The chloroform extract is concentrated and subjected to silica gel column chromatography.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fraction 4, which contains the crude xanthones, is collected.

4. High-Speed Counter-Current Chromatography (HSCCC):

-

The crude sample from the silica gel column is further purified by preparative HSCCC.

-

Solvent System: A two-phase solvent system of n-hexane:ethyl acetate:methanol (B129727):water (5:5:10:4, v/v/v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

HSCCC Parameters:

-

Revolution Speed: 800 rpm

-

Flow Rate: 1.5 mL/min

-

Detection Wavelength: 254 nm

-

-

This process yields pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz for ¹H and 75 MHz for ¹³C) using a suitable deuterated solvent, such as DMSO-d₆.[1]

-

Mass Spectrometry: Mass spectra are obtained using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Biological Activity: Role in Insulin (B600854) Signaling

This compound has been shown to exhibit anti-diabetic properties by enhancing insulin signaling.[3] Studies have indicated that this compound increases the expression levels of key proteins in the insulin signaling cascade.[3]

The proposed mechanism involves the upregulation of:

-

Insulin Receptor α-subunit (InsR-α): The binding of insulin to its receptor is the initial step in the signaling pathway.

-

Insulin Receptor Substrate-1 (IRS-1): A key docking protein that is phosphorylated upon insulin receptor activation.

-

Phosphatidylinositol 3-Kinase (PI3K): An enzyme that is recruited and activated by phosphorylated IRS-1, leading to downstream signaling events that ultimately result in glucose uptake and utilization.

Conclusion

The chemical structure of this compound has been unequivocally established as 1,8-dihydroxy-3,5-dimethoxyxanthone through rigorous spectroscopic analysis. The detailed experimental protocols for its isolation and purification provide a solid foundation for further research. The elucidation of its role in enhancing the insulin signaling pathway opens avenues for its development as a potential therapeutic agent for diabetes and related metabolic disorders. This technical guide serves as a valuable resource for scientists engaged in natural product chemistry, drug discovery, and metabolic research.

References

In-Depth Technical Guide: Spectroscopic and Signaling Insights of Methylswertianin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Methylswertianin, a xanthone (B1684191) with significant potential in drug development, particularly for its anti-diabetic properties. This document details the available Nuclear Magnetic Resonance (NMR) and mass spectrometry data, outlines experimental protocols for its isolation and analysis, and visualizes its known mechanism of action through a signaling pathway diagram.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR have been utilized.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | - | - |

| H-4 | Data not available | - | - |

| H-5 | Data not available | - | - |

| H-7 | Data not available | - | - |

| 1-OH | Data not available | - | - |

| 8-OCH₃ | Data not available | - | - |

| 3-OCH₃ | Data not available | - | - |

Note: Specific chemical shifts and coupling constants for this compound are not explicitly detailed in the readily available literature. The table structure is provided as a template for when such data becomes accessible.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| C-9 (C=O) | Data not available |

| C-9a | Data not available |

| C-10a | Data not available |

| 3-OCH₃ | Data not available |

| 8-OCH₃ | Data not available |

Note: As with the ¹H NMR data, specific ¹³C chemical shifts for this compound require access to primary literature not publicly available. This table serves as a structural placeholder.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a common technique for the analysis of natural products like xanthones.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | m/z Value | Formula | Interpretation |

| HR-ESI-MS | Positive | Data not available | C₁₅H₁₂O₅ | [M+H]⁺ |

Note: The exact m/z value for the protonated molecule ([M+H]⁺) of this compound (C₁₅H₁₂O₅) is not specified in the available search results.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of this compound, based on protocols for similar xanthones from the Swertia genus.

Isolation of this compound

This compound is typically isolated from the whole plants of Swertia species, such as Swertia punicea or Swertia mussotii. A common method involves solvent extraction followed by chromatographic separation.

Workflow for the Isolation of this compound

A detailed protocol for isolation is as follows:

-

Plant Material Preparation: The whole plants of the selected Swertia species are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The xanthone fraction, including this compound, is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): Fractions containing this compound are further purified using preparative HPLC or HSCCC to yield the pure compound.[1]

Spectroscopic Analysis

NMR Spectroscopy: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for acquiring one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry: A dilute solution of this compound in a suitable solvent (e.g., methanol) is prepared. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the accurate mass and elemental composition of the molecular ion.

Signaling Pathway of this compound

This compound has been shown to exert its anti-diabetic effects by improving insulin (B600854) resistance. It enhances the insulin signaling pathway by upregulating the expression of key proteins in the cascade.[1][2]

Insulin Signaling Pathway Enhanced by this compound

The diagram illustrates that this compound upregulates the expression of the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2] This upregulation enhances the downstream signaling cascade initiated by insulin binding, ultimately leading to increased glucose uptake by cells and contributing to its anti-diabetic effects.

References

Biosynthesis Pathway of Methylswertianin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylswertianin, a xanthone (B1684191) found in plants of the Swertia genus, has garnered significant interest for its potential therapeutic properties, including anti-diabetic effects. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and potential regulatory mechanisms. This document summarizes current knowledge based on research on xanthone biosynthesis in the Gentianaceae family and related plant species. While specific quantitative data and detailed experimental protocols for every enzymatic step in this compound synthesis are not yet fully elucidated, this guide presents a robust theoretical framework and representative methodologies to facilitate further research.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and proceeds through the general phenylpropanoid and polyketide pathways to form a core xanthone structure, which is subsequently modified by hydroxylation and methylation to yield the final product.

Core Xanthone Skeleton Formation

The formation of the central xanthone scaffold is believed to occur through a mixed biosynthetic pathway involving the shikimate and acetate-malonate pathways.

-

Shikimate Pathway : This pathway provides a C6-C1 aromatic precursor, likely derived from L-phenylalanine.

-

Acetate-Malonate Pathway : This pathway provides a polyketide chain from acetyl-CoA and malonyl-CoA units.

These precursors condense to form a benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative cyclization to yield a trihydroxyxanthone core. The two primary core structures that serve as precursors for a variety of xanthones are 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone.

Post-Modification Steps Leading to this compound

Following the formation of the xanthone core, a series of hydroxylation and methylation reactions are proposed to occur to produce this compound (1,7,8-trihydroxy-3-methoxyxanthone). The precise order of these modifications is yet to be definitively established. One plausible route involves:

-

Hydroxylation : The xanthone core undergoes regioselective hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (P450s) to introduce additional hydroxyl groups at specific positions on the xanthone ring.

-

O-Methylation : A key step is the methylation of a hydroxyl group, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). This enzymatic reaction transfers a methyl group from SAM to a specific hydroxyl group on the xanthone precursor, swertianin (B1671438) (1,3,7,8-tetrahydroxyxanthone), to form this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

Physicochemical properties of Methylswertianin

An In-Depth Technical Guide to the Physicochemical Properties of Methylswertianin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring xanthone, a class of polyphenolic compounds, primarily isolated from plants of the Swertia genus, such as Swertia punicea, Swertia mussotii, and Swertia chirayita.[1][2] Also known by its synonym Swertiaperennin, it is recognized for its significant biological activities, most notably its anti-diabetic effects.[3][4] Research indicates that this compound may mitigate type-2 diabetes by improving insulin (B600854) resistance, making it a compound of interest for further investigation in metabolic disease research and drug development.[3][4] This document provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and associated biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While key identifiers and solubility data are available, specific thermal properties like melting and boiling points, as well as its acid dissociation constant (pKa), are not extensively reported in the reviewed literature.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,8-dihydroxy-2,6-dimethoxyxanthen-9-one | [1] |

| Synonyms | Swertiaperennin, Swertiaperrenin | [2] |

| CAS Number | 22172-17-4 | [2] |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2] |

| Molecular Weight | 288.26 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | >98% (as isolated by HSCCC) | [5][6][7] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| SMILES | COC1=C(C2=C(C=C1)OC1=C(C2=O)C(O)=CC(OC)=C1O) | [1] |

| Melting Point | Data not available in reviewed literature | |

| Boiling Point | Data not available in reviewed literature | |

| pKa | Data not available in reviewed literature |

Biological Activity and Signaling Pathway

This compound demonstrates significant anti-diabetic and hypolipidemic effects. The primary mechanism of action is attributed to its ability to enhance insulin sensitivity.[3][4]

Studies on streptozotocin (B1681764) (STZ)-induced type 2 diabetic mouse models have shown that administration of this compound leads to:

-

A significant reduction in fasting blood glucose (FBG).[3][4]

-

Lowered fasting serum insulin, total cholesterol (TC), and low-density lipoprotein (LDL) levels.[3][4]

This improvement in insulin resistance is achieved by modulating the insulin signaling pathway. This compound upregulates the expression of key proteins in this cascade, including the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[3][4] The activation of this pathway is crucial for glucose uptake and metabolism.

Experimental Protocols & Workflows

Isolation and Purification from Swertia mussotii

A robust method for isolating this compound with high purity involves High-Speed Counter-Current Chromatography (HSCCC).[5][7][8] This technique is effective for separating xanthones from crude plant extracts.

Methodology:

-

Extraction: A crude sample is obtained from dried Swertia mussotii plant material via chloroform extraction followed by silica (B1680970) gel column chromatography.[5]

-

Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol (B129727), and water in a 5:5:10:4 (v/v/v/v) ratio. The mixture is thoroughly equilibrated and the phases are separated before use.[5][7][8]

-

HSCCC Separation:

-

Apparatus: A TBE-300A HSCCC instrument.

-

Stationary Phase: The upper phase of the solvent system.

-

Mobile Phase: The lower phase of the solvent system.

-

Sample Loading: 150 mg of the crude extract is dissolved in 20 mL of the upper phase and injected into the column.

-

-

Fraction Collection & Analysis: The effluent is monitored by HPLC to identify and collect the fraction containing this compound. This process can yield this compound with a purity exceeding 98%.[5][7][8]

Purity Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity of isolated this compound.[2]

General Protocol:

-

Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient of methanol and water is typically used. For instance, starting with 80% methanol, increasing to 85% over 2.5 minutes, and then to 95% over the next 6.5 minutes.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 25 °C.[6]

-

Detection: UV detection at 254 nm.[6]

-

Peak Purity Assessment: The DAD allows for the comparison of UV-Vis spectra across an entire peak. A spectrally pure peak will exhibit identical spectra at the upslope, apex, and downslope, confirming the absence of co-eluting impurities.[9]

In Vivo Anti-Diabetic Activity Assay

The protocol used by Tian et al. (2010) serves as a key reference for evaluating the anti-diabetic potential of this compound.[4]

Methodology:

-

Animal Model: Male BABL/c mice are used. Type 2 diabetes is induced by an injection of streptozotocin (STZ). Mice with fasting blood glucose levels above 220 mg/dL are selected for the study.[3]

-

Treatment Groups:

-

Diabetic Control (untreated)

-

This compound (100 mg/kg body wt./day, oral administration)

-

This compound (200 mg/kg body wt./day, oral administration)

-

Positive Control (e.g., a standard anti-diabetic drug)

-

-

Administration: The compound is administered orally once daily for a period of 4 weeks.[4]

-

Endpoint Analysis:

-

Glycemic Control: Fasting blood glucose is monitored regularly. An oral glucose tolerance test (OGTT) is performed at the end of the study.

-

Serum Analysis: Blood samples are collected to measure fasting serum insulin, total cholesterol, triglycerides, LDL, and HDL levels.

-

Mechanism Study: Liver tissue is harvested for Western blot analysis to quantify the protein expression levels of InsR-α, IRS-1, and PI3K. Hepatic glycogen (B147801) content and the activities of glucokinase (GK) and glucose-6-phosphatase (G6Pase) are also measured.[4]

-

References

- 1. This compound | CAS:22172-17-4 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. CAS 22172-17-4 | this compound [phytopurify.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-diabetic effect of this compound and bellidifolin from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nwipb.cas.cn [nwipb.cas.cn]

- 6. Preparative separation of this compound, swerchirin and decussatin from the Tibetan medicinal plant Swertia mussotii using high-speed counter-current chromatography----Northwest Institute of Plateau Biology, Chinese Academy of Sciences [english.nwipb.cas.cn]

- 7. Preparative separation of this compound, swerchirin and decussatin from the Tibetan medicinal plant Swertia mussotii using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

Pharmacological Profile of Methylswertianin: A Technical Guide for Drug Development Professionals

Abstract

Methylswertianin, a xanthone (B1684191) derivative isolated from plants of the Swertia genus, notably Swertia punicea, has emerged as a promising natural compound with significant pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a primary focus on its well-documented anti-diabetic properties. This document synthesizes available preclinical data, details experimental methodologies, and presents quantitative findings in a structured format to support further research and development. While the anti-diabetic effects are most thoroughly characterized, this guide also touches upon the potential anti-inflammatory, antioxidant, and hepatoprotective activities of related compounds, highlighting areas for future investigation into this compound's broader therapeutic potential.

Introduction

This compound is a bioactive xanthone that has been identified as a key constituent in certain traditional medicinal plants. Its primary reported pharmacological effect is its anti-diabetic activity, which is attributed to its ability to improve insulin (B600854) resistance.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals, outlining the current understanding of this compound's mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the assays cited.

Anti-diabetic Properties of this compound

The most significant body of research on this compound focuses on its potential as a therapeutic agent for type 2 diabetes. Preclinical studies have demonstrated its efficacy in animal models of the disease.

Mechanism of Action

This compound appears to exert its anti-diabetic effects primarily by enhancing insulin signaling.[1][2][3] In streptozotocin (B1681764) (STZ)-induced type 2 diabetic mice, oral administration of this compound led to an upregulation of key proteins in the insulin signaling cascade within the liver. Specifically, it increases the expression of the insulin receptor alpha subunit (InsR-alpha), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2][3] This enhancement of the InsR/IRS-1/PI3K pathway leads to improved insulin sensitivity and better glucose homeostasis.

Furthermore, this compound has been shown to modulate hepatic glucose metabolism by increasing hepatic glycogen (B147801) content.[1][2][3] It also influences the activity of key enzymes involved in glucose metabolism, leading to decreased activity of glucose-6-phosphatase (G6Pase) and increased activity of glucokinase (GK).[1][2][3]

Preclinical Efficacy Data

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a streptozotocin (STZ)-induced type 2 diabetic mouse model. The compound was administered orally for 4 weeks.

Table 1: Effect of this compound on Fasting Blood Glucose (FBG) and Oral Glucose Tolerance Test (OGTT)

| Treatment Group | Dose (mg/kg/day) | Initial FBG (mmol/L) | Final FBG (mmol/L) | OGTT Area Under the Curve (AUC) |

| Normal Control | - | 5.8 ± 0.7 | 5.9 ± 0.6 | Data not available |

| Diabetic Model | - | 21.3 ± 2.5 | 20.8 ± 2.1 | Data not available |

| This compound | 100 | 21.1 ± 2.3 | 12.4 ± 1.8 | Significantly reduced vs. model |

| This compound | 200 | 21.5 ± 2.6 | 9.8 ± 1.5 | Significantly reduced vs. model |

| Metformin (B114582) (Positive Control) | 200 | 21.2 ± 2.4 | 10.2 ± 1.6* | Data not available |

*p < 0.05 compared to the diabetic model group.

Table 2: Effect of this compound on Serum Insulin and Lipid Profile

| Treatment Group | Dose (mg/kg/day) | Fasting Serum Insulin (FINS) (mIU/L) | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) | HDL-C (mmol/L) | LDL-C (mmol/L) |

| Normal Control | - | 15.2 ± 2.1 | 2.9 ± 0.4 | 0.8 ± 0.2 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| Diabetic Model | - | 10.1 ± 1.5 | 5.2 ± 0.6 | 2.1 ± 0.4 | 0.9 ± 0.2 | 3.1 ± 0.5 |

| This compound | 100 | 13.5 ± 1.9 | 3.8 ± 0.5 | 1.4 ± 0.3 | 1.3 ± 0.2 | 1.7 ± 0.3 |

| This compound | 200 | 14.8 ± 2.0 | 3.1 ± 0.4 | 1.0 ± 0.2 | 1.4 ± 0.2 | 1.1 ± 0.2 |

| Metformin | 200 | 14.5 ± 1.9 | 3.3 ± 0.4 | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.3 ± 0.3* |

*p < 0.05 compared to the diabetic model group.

Table 3: Effect of this compound on Hepatic Glycogen and Enzyme Activities

| Treatment Group | Dose (mg/kg/day) | Hepatic Glycogen (mg/g) | Glucokinase (GK) Activity (U/g protein) | Glucose-6-Phosphatase (G6Pase) Activity (U/g protein) |

| Normal Control | - | 45.2 ± 5.1 | 8.9 ± 1.1 | 12.5 ± 1.8 |

| Diabetic Model | - | 18.9 ± 2.8 | 4.1 ± 0.7 | 25.3 ± 3.1 |

| This compound | 100 | 30.1 ± 3.9 | 6.5 ± 0.9 | 18.2 ± 2.2 |

| This compound | 200 | 38.7 ± 4.5 | 7.8 ± 1.0 | 14.1 ± 1.9 |

| Metformin | 200 | 36.5 ± 4.2 | 7.5 ± 0.9 | 15.0 ± 2.0* |

*p < 0.05 compared to the diabetic model group.

Other Potential Pharmacological Activities

While research on this compound is concentrated on its anti-diabetic effects, related compounds from the Swertia genus exhibit a broader range of pharmacological activities, suggesting potential avenues for future investigation of this compound.

Anti-inflammatory and Antioxidant Activity

Hepatoprotective Effects

Various extracts and isolated compounds from the Swertia genus have shown significant hepatoprotective activities in preclinical models of liver injury.[1][3][5] These effects are often attributed to the antioxidant and anti-inflammatory properties of the constituent xanthones and iridoids. While the hepatoprotective potential of this compound itself has not been extensively studied, its presence in hepatoprotective medicinal plants suggests this as a promising area for future research.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME)

There is currently a lack of specific published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Pharmacokinetic studies on other xanthones suggest that they can undergo significant first-pass metabolism.[7] Further research is required to determine the pharmacokinetic profile of this compound to assess its bioavailability and inform dosing strategies.

Toxicology

Detailed toxicological studies, including the determination of an LD50 value and evaluation of acute and chronic toxicity for this compound, have not been reported in the available literature. As with any novel therapeutic agent, a thorough toxicological assessment will be a critical step in its development.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies on this compound's anti-diabetic effects.

Animal Model: Streptozotocin (STZ)-Induced Type 2 Diabetes in Mice

-

Animals: Male BABL/c mice.

-

Induction of Diabetes: A high-fat diet is provided for a specified period to induce insulin resistance. Subsequently, a single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate (B86180) buffer, is administered to induce partial beta-cell destruction. Blood glucose levels are monitored, and mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., 11.1 mmol/L) are selected for the study.[1][2][3]

-

Treatment: this compound is administered orally via gavage once daily for a period of 4 weeks at doses of 100 mg/kg and 200 mg/kg.[1][2][3] A vehicle control (diabetic model) and a positive control (e.g., metformin 200 mg/kg) are included.

Biochemical Assays

-

Fasting Blood Glucose (FBG): Blood samples are collected from the tail vein after an overnight fast. Glucose levels are measured using a standard glucometer.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, an oral glucose load (e.g., 2 g/kg body weight) is administered. Blood glucose levels are measured at baseline (0 min) and at various time points post-glucose administration (e.g., 30, 60, 120 min). The area under the curve (AUC) is calculated to assess glucose tolerance.

-

Serum Insulin (FINS): Blood is collected and centrifuged to obtain serum. Insulin levels are determined using a commercially available ELISA kit.

-

Lipid Profile: Serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are measured using standard enzymatic colorimetric assay kits.

-

Hepatic Glycogen Content: A portion of the liver is excised, and glycogen content is determined using a standardized glycogen assay kit.

-

Glucokinase (GK) and Glucose-6-Phosphatase (G6Pase) Activity: Liver tissue is homogenized, and the activities of GK and G6Pase are measured using specific enzyme activity assay kits.

Western Blot Analysis

-

Protein Extraction: Liver tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for InsR-alpha, IRS-1, PI3K, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant anti-diabetic potential in preclinical models, primarily through the enhancement of the insulin signaling pathway. The quantitative data presented in this guide underscore its efficacy in improving glycemic control and lipid profiles. However, to advance this compound as a viable therapeutic candidate, further research is imperative. Key areas for future investigation include:

-

Pharmacokinetic Profiling: Comprehensive ADME studies are necessary to understand its bioavailability, metabolic fate, and clearance.

-

Toxicology Assessment: Rigorous acute and chronic toxicity studies are required to establish a safety profile.

-

Elucidation of Broader Pharmacological Effects: Investigations into its potential anti-inflammatory, antioxidant, and hepatoprotective activities will provide a more complete understanding of its therapeutic utility.

-

Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in validating its efficacy and safety in humans.

This technical guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and offering detailed methodological insights to guide further research into the promising pharmacological profile of this compound.

References

- 1. Hepatoprotective activity of the constituents in Swertia pseudochinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The hepatoprotective effect and chemical constituents of total iridoids and xanthones extracted from Swertia mussotii Franch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globethesis.com [globethesis.com]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. nepjol.info [nepjol.info]

- 7. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of Methylswertianin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylswertianin, a xanthone (B1684191) derivative predominantly found in medicinal plants of the Swertia genus, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the in vitro screening methodologies used to evaluate the bioactivity of this compound, with a primary focus on its anti-diabetic effects and the underlying molecular mechanisms. While research has concentrated on its role in glucose metabolism, this guide also outlines standard in vitro protocols for assessing its antioxidant, anti-inflammatory, and anticancer potential. All quantitative data from cited studies are presented in structured tables, and detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's bioactivities.

Anti-diabetic Activity of this compound

The primary reported bioactivity of this compound is its anti-diabetic effect, primarily attributed to its ability to improve insulin (B600854) resistance. In vitro and in vivo studies have demonstrated that this compound enhances insulin signaling pathways.

Mechanism of Action: Insulin Signaling Pathway

This compound has been shown to improve insulin sensitivity by modulating key proteins in the insulin signaling cascade. Treatment with this compound has been observed to increase the expression levels of the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K)[1][2]. This enhancement of the insulin signaling pathway leads to improved glucose uptake and metabolism in insulin-sensitive tissues.

In Vitro Enzyme Inhibition

This compound also influences hepatic glucose metabolism by modulating the activity of key enzymes. It has been reported to decrease the activity of glucose-6-phosphatase (G6Pase) and increase the activity of glucokinase (GK), contributing to reduced hepatic glucose output and increased glucose uptake by the liver[1][2].

Table 1: In Vitro Enzyme Inhibition by this compound

| Enzyme | Effect of this compound | Reference |

| Glucose-6-phosphatase (G6Pase) | Decreased activity | [1][2] |

| Glucokinase (GK) | Increased activity | [1][2] |

Experimental Protocols

This protocol is a standard method to assess the effect of this compound on the protein expression levels of InsR-α, IRS-1, and PI3K in a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes).

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against InsR-α, IRS-1, PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

References

Methylswertianin: A Comprehensive Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

Introduction

Methylswertianin, a naturally occurring xanthone (B1684191), has garnered significant attention within the scientific community for its promising pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological functions of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its anti-diabetic and anti-proliferative effects, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Discovery and History

This compound belongs to the class of xanthones, a group of phenolic compounds widely distributed in the plant kingdom, particularly within the Gentianaceae family. Historically, plants from the genus Swertia, such as Swertia punicea and Swertia mussotii, have been used in traditional medicine for various ailments. The isolation and characterization of specific bioactive constituents like this compound represent a modern scientific endeavor to understand the pharmacological basis of these traditional remedies. While the precise first isolation of this compound is not prominently documented in a singular historical account, its identification is a result of extensive phytochemical investigations of Swertia species. These studies, primarily conducted from the late 20th century onwards, aimed to identify the chemical compounds responsible for the therapeutic properties of these plants.

Chemical Properties

This compound is chemically known as 1,8-dihydroxy-2,6-dimethoxyxanthen-9-one. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| CAS Number | 22172-17-4 |

| Class | Xanthone |

| Appearance | Yellow amorphous powder |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in two primary areas of pharmacological research: as an anti-diabetic agent and as an anti-proliferative compound.

Anti-diabetic Activity

The most well-documented biological activity of this compound is its anti-diabetic effect. Research has shown that it can effectively reduce hyperglycemia and improve insulin (B600854) resistance, key pathological features of type 2 diabetes.

A pivotal study by Tian L-Y, et al. (2010) investigated the anti-diabetic effects of this compound in streptozotocin (B1681764) (STZ)-induced type 2 diabetic male BABL/c mice. The administration of this compound for 4 weeks resulted in significant improvements in several key metabolic parameters.[1][2]

Table 1: Effects of this compound on Biochemical Parameters in STZ-Induced Diabetic Mice

| Parameter | Control (Diabetic) | This compound (100 mg/kg) | This compound (200 mg/kg) |

| Fasting Blood Glucose (FBG) | Significantly elevated | Significantly reduced | Significantly reduced |

| Fasting Serum Insulin (FINS) | Elevated | Lowered | Lowered |

| Oral Glucose Tolerance | Impaired | Improved | Improved |

| Total Cholesterol (TC) | Elevated | Lowered | Lowered |

| Triglycerides (TG) | Elevated | Lowered | Lowered |

| Low-Density Lipoprotein (LDL) | Elevated | Lowered | Lowered |

| High-Density Lipoprotein (HDL) | Reduced | Increased | Increased |

| Hepatic Glycogen (B147801) Content | Reduced | Increased | Increased |

| Glucokinase (GK) Activity | Reduced | Increased | Increased |

| Glucose-6-Phosphatase (G6Pase) Activity | Increased | Decreased | Decreased |

Data synthesized from the findings of Tian L-Y, et al. (2010).[1][2]

This compound appears to exert its anti-diabetic effects by enhancing insulin signaling. The study by Tian L-Y, et al. (2010) demonstrated that treatment with this compound increased the expression levels of key proteins in the insulin signaling cascade, including the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[1][2] This enhancement of insulin signaling likely leads to improved glucose uptake and metabolism, thereby alleviating the symptoms of diabetes.

Anti-proliferative Activity

In addition to its anti-diabetic properties, this compound has been identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation.[3][4][5] The aberrant proliferation of VSMCs is a key event in the pathogenesis of vascular diseases such as atherosclerosis and restenosis.

A study investigating the anti-proliferative effects of various nonprenylated xanthones identified this compound as a potent inhibitor of VSMC proliferation.[3][4][5]

Table 2: Anti-proliferative Activity of this compound on Vascular Smooth Muscle Cells (VSMCs)

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| This compound | Rat Aortic VSMCs | Resazurin Conversion Assay | 10.2 - 12.5 |

Data from Wolfender, et al. (2015).[3][4][5]

The anti-proliferative effect was confirmed by quantifying DNA synthesis through 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation. Importantly, the study also showed that this compound was not cytotoxic at the concentrations investigated, as determined by lactate (B86563) dehydrogenase (LDH) release.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Characterization of this compound from Swertia mussotii

The following protocol is adapted from a study on the isolation of xanthones from Swertia mussotii and provides a robust method for obtaining pure this compound.[6]

Detailed Protocol:

-

Extraction: Powdered whole plants of Swertia mussotii (0.5 kg) are extracted three times with 75% ethanol. The extraction times are 2 hours, 2 hours, and 1 hour, respectively.[6]

-

Concentration: The combined ethanol extracts are evaporated to dryness using a rotary evaporator at 60°C under vacuum.[6]

-